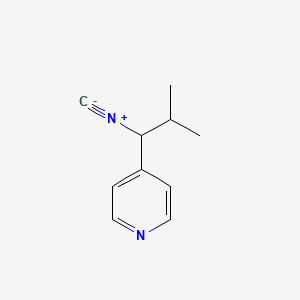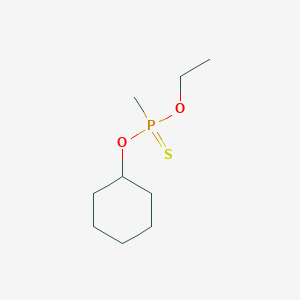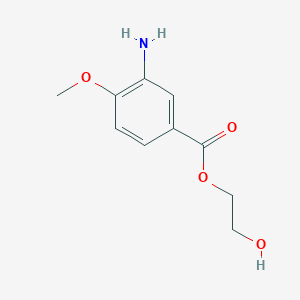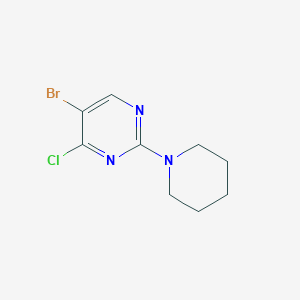![molecular formula C22H22O3 B14516705 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene CAS No. 63014-38-0](/img/structure/B14516705.png)
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene is an organic compound with the molecular formula C22H22O3 and a molecular weight of 334.41 g/mol . This compound is characterized by its complex aromatic structure, which includes ethoxy, phenyl, and dimethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as AlCl3 . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(4-Methoxyphenyl)phenyl]-1,2-dimethoxybenzene
- 4-[3-(4-Chlorophenyl)phenyl]-1,2-dimethoxybenzene
- 4-[3-(4-Methylphenyl)phenyl]-1,2-dimethoxybenzene
Uniqueness
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research fields .
Propiedades
Número CAS |
63014-38-0 |
|---|---|
Fórmula molecular |
C22H22O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-[3-(4-ethoxyphenyl)phenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C22H22O3/c1-4-25-20-11-8-16(9-12-20)17-6-5-7-18(14-17)19-10-13-21(23-2)22(15-19)24-3/h5-15H,4H2,1-3H3 |
Clave InChI |
DOWQWBKLDUMQLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
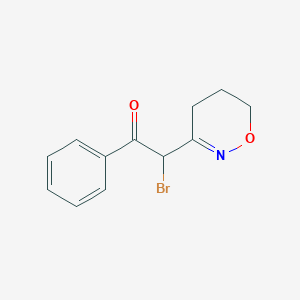
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)

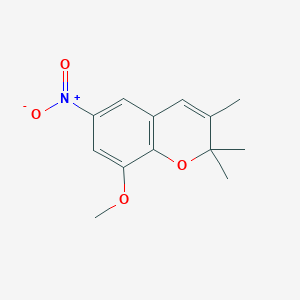


![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
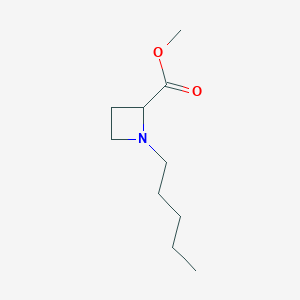
![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
